molecular formula C22H27N5O5S3 B2658420 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-50-9

4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2658420
CAS RN: 899351-50-9
M. Wt: 537.67
InChI Key: NLXCRAUGERDXIY-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H27N5O5S3 and its molecular weight is 537.67. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Action

Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, exhibit antimicrobial and antifungal activities. These compounds are sensitive to both Gram-positive and Gram-negative bacteria and demonstrate antifungal activity against Candida albicans. A particular compound, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzamide, was identified with high antimicrobial activity, suggesting potential for further studies in this area (Sych et al., 2019).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide derivatives, which are structurally similar to the queried compound, have been studied for their ability to inhibit carbonic anhydrase (CA) isoenzymes. These compounds, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and others, demonstrated nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L against various CA isoenzymes. This suggests a potential application in targeting specific carbonic anhydrase isoforms for therapeutic purposes (Supuran et al., 2013).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, which are structurally related to the compound of interest, have been synthesized and tested for their antiproliferative activities. These compounds exhibited cell-selective effects against rat brain tumor cells (C6) and showed broad spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. This implies potential applications in cancer research and treatment (Mert et al., 2014).

Synthesis and Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the queried compound, have been synthesized and evaluated for cardiac electrophysiological activity. These compounds demonstrated potency comparable to that of N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent. This suggests potential utility in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S3/c1-4-6-15-27(3)35(31,32)19-11-7-16(8-12-19)21(28)23-17-9-13-18(14-10-17)34(29,30)26-22-25-24-20(5-2)33-22/h7-14H,4-6,15H2,1-3H3,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCRAUGERDXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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